molecular formula C23H27N3O4S2 B2385425 4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850909-61-4

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2385425
CAS No.: 850909-61-4
M. Wt: 473.61
InChI Key: IJVHAYDLUQHFAL-VHXPQNKSSA-N
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Description

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product. The process may involve the following steps:

  • Formation of the benzothiazole core through cyclization reactions.

  • Introduction of the methoxy and methyl groups at the appropriate positions on the benzothiazole ring.

  • Attachment of the sulfonyl group to the benzothiazole derivative.

  • Final coupling with the piperidinyl and benzamide moieties.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl group can be further oxidized under specific conditions.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions could require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized sulfonyl derivatives, reduced benzothiazole derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-2-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • 4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-4-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • 4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-5-methyl-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity.

This comprehensive overview provides a detailed understanding of 4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-17-7-5-6-14-26(17)32(28,29)19-11-8-16(9-12-19)22(27)24-23-25(2)20-13-10-18(30-3)15-21(20)31-23/h8-13,15,17H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVHAYDLUQHFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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